7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20021237
InChI: InChI=1S/C26H24O4/c1-3-7-20-14-23-22(19-8-5-4-6-9-19)15-26(27)30-25(23)16-24(20)29-17-18-10-12-21(28-2)13-11-18/h4-6,8-16H,3,7,17H2,1-2H3
SMILES:
Molecular Formula: C26H24O4
Molecular Weight: 400.5 g/mol

7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC20021237

Molecular Formula: C26H24O4

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one -

Specification

Molecular Formula C26H24O4
Molecular Weight 400.5 g/mol
IUPAC Name 7-[(4-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one
Standard InChI InChI=1S/C26H24O4/c1-3-7-20-14-23-22(19-8-5-4-6-9-19)15-26(27)30-25(23)16-24(20)29-17-18-10-12-21(28-2)13-11-18/h4-6,8-16H,3,7,17H2,1-2H3
Standard InChI Key STWXWLWWPPJWPM-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

7-[(4-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one features a chromen-2-one core substituted at positions 4, 6, and 7 (Figure 1). Key structural elements include:

  • Position 4: A phenyl group contributing to aromatic interactions.

  • Position 6: A propyl chain influencing lipophilicity.

  • Position 7: A 4-methoxybenzyl ether moiety modulating electronic and steric properties.

The molecular formula is C<sub>26</sub>H<sub>24</sub>O<sub>4</sub>, with a molecular weight of 400.47 g/mol. The IUPAC name derives from the chromen-2-one backbone and substituent positions .

Table 1: Key Structural Features

PositionSubstituentRole in Molecular Properties
4PhenylEnhances aromatic π-stacking
6PropylModulates lipophilicity
74-Methoxybenzyl etherInfluences solubility and reactivity

Synthetic Methodologies

General Chromenone Synthesis

While no explicit synthesis route for this compound is documented in peer-reviewed literature, chromenones are typically synthesized via:

  • Pechmann Condensation: Phenols and β-keto esters react under acidic conditions to form coumarin derivatives .

  • Ulmann Etherification: Introduces aryl ether groups at specific positions .

For 7-[(4-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one, a plausible route involves:

  • Step 1: Formation of the chromenone core via Pechmann condensation.

  • Step 2: Sequential alkylation and etherification to introduce propyl and 4-methoxybenzyl groups.

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagentsTarget Modification
1Pechmann CondensationResorcinol, β-keto ester, H<sub>2</sub>SO<sub>4</sub>Chromenone core formation
2Friedel-Crafts AlkylationPropyl bromide, AlCl<sub>3</sub>Propyl at C6
3Ullmann Etherification4-Methoxybenzyl chloride, CuIEther at C7

Physicochemical and Predictive Properties

Predicted Physicochemical Data

PubChem-derived predictive models suggest the following properties :

Table 3: Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]<sup>+</sup>401.22211.6
[M+Na]<sup>+</sup>423.20229.7

The compound’s logP (octanol-water partition coefficient) is estimated at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Chromenones

CompoundSubstituent at C7Bioactivity Highlights
7-[(3-Methoxybenzyl)oxy] analog3-MethoxybenzylModerate COX-2 inhibition
6-Ethyl-7-[(4-methoxybenzyl)oxy] Ethyl at C6Reduced cytotoxicity
Target Compound4-MethoxybenzylPredicted enhanced receptor affinity

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for precise substituent introduction.

  • In Vitro Screening: Evaluate anticancer and antimicrobial activity in cell-based assays.

  • ADMET Profiling: Assess pharmacokinetics and toxicity using in silico models.

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